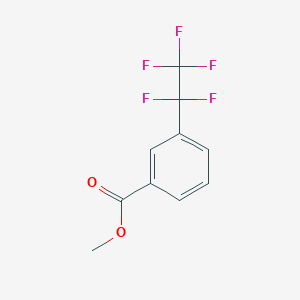
Methyl 3-(pentafluoroethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(pentafluoroethyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a benzoate group substituted with a pentafluoroethyl group, making it unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(pentafluoroethyl)benzoate typically involves the esterification of 3-(pentafluoroethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-(pentafluoroethyl)benzoic acid+methanol→methyl 3-(pentafluoroethyl)benzoate+water
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid is common to drive the reaction to completion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: 3-(pentafluoroethyl)benzoic acid.
Reduction: 3-(pentafluoroethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(pentafluoroethyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated aromatic moieties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance.
Mecanismo De Acción
The mechanism by which methyl 3-(pentafluoroethyl)benzoate exerts its effects is largely dependent on its chemical structure. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The presence of the pentafluoroethyl group can enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes and proteins.
Comparación Con Compuestos Similares
Methyl benzoate: Lacks the fluorinated group, making it less chemically resistant and less lipophilic.
Methyl 3-nitrobenzoate: Contains a nitro group instead of a fluorinated group, leading to different reactivity and applications.
Methyl 4-(pentafluoroethyl)benzoate: Similar structure but with the pentafluoroethyl group in a different position, affecting its chemical properties and reactivity.
Uniqueness: Methyl 3-(pentafluoroethyl)benzoate is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
64299-46-3 |
|---|---|
Fórmula molecular |
C10H7F5O2 |
Peso molecular |
254.15 g/mol |
Nombre IUPAC |
methyl 3-(1,1,2,2,2-pentafluoroethyl)benzoate |
InChI |
InChI=1S/C10H7F5O2/c1-17-8(16)6-3-2-4-7(5-6)9(11,12)10(13,14)15/h2-5H,1H3 |
Clave InChI |
JHHUPWRQFAQPDY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















